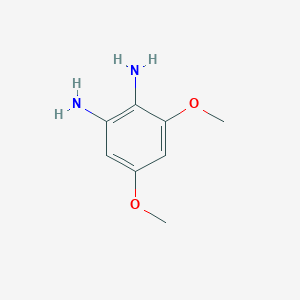

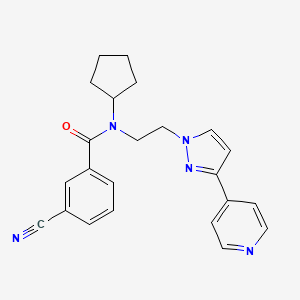

![molecular formula C10H14Cl2N2 B2464000 1-Pyridin-3-yl-3-azabicyclo[3.1.0]hexane;dihydrochloride CAS No. 1093232-60-0](/img/structure/B2464000.png)

1-Pyridin-3-yl-3-azabicyclo[3.1.0]hexane;dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-Pyridin-3-yl-3-azabicyclo[3.1.0]hexane;dihydrochloride” is a chemical compound . The 3-azabicyclo[3.1.0]hexyl ring system, which is a part of this compound, is a conformationally constrained bicyclic isostere for the piperidine motif. It displays diverse biological activities and has great potential in the pharmaceutical industry .

Synthesis Analysis

A practical synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes was developed for the first time. The key step was photochemical decomposition of CHF2-substituted pyrazolines . This protocol has the advantages of simple operation, mild conditions, excellent functional group tolerance, and gives the desired products in moderate to excellent yields . A palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones has also been presented .

Molecular Structure Analysis

The 3-azabicyclo[3.1.0]hexyl ring system is a key moiety in natural products for biological activities against bacteria, fungi, and tumor through DNA alkylation . This ring system is a conformationally constrained bicyclic isostere for the piperidine motif .

Chemical Reactions Analysis

The synthesis of 3-azabicyclo[3.1.0]hexanes involves various chemical reactions. For example, the intramolecular cyclopropanation, such as metal-catalyzed oxidative cyclization of 1,6-enynes and cyclopropanation of N-allylamino acid dimethylamides using Ti (ii) reagents . Furthermore, the intermolecular cyclization of 3-pyrrolines and metal carbenoids was also a useful tool to construct this core structure .

Wissenschaftliche Forschungsanwendungen

Azabicyclohexanes in Asymmetric Synthesis

- Synthesis of Pharmacologically Active Products : Azabicyclo[3.1.0]hexane-1-ols, derived from amino acid derivatives, serve as intermediates for asymmetric synthesis of pharmacologically active products. They undergo selective rearrangements leading to pyrrolidinones, dihydropyridinones, and tricyclopiperidinones (Jida, Guillot, & Ollivier, 2007).

Chiral Pyrrolidine Derivatives

- Synthesis from Pyroglutamic Acid : Chiral pyrrolidine derivatives, crucial in medicinal chemistry, have been synthesized starting from pyroglutamic acid, showing the versatility of azabicyclohexanes in synthesizing nitrogen-containing heterocycles (Nagasaka & Imai, 1997).

Application in Organic Synthesis

- Synthesis of Diverse Heterocycles : These compounds facilitate the synthesis of diverse heterocycles including pyrrolidines and piperidines, highlighting their importance in the field of organic synthesis (Hayashi et al., 2009).

Anticancer Activity

- Development of Anticancer Compounds : Spiro[cyclopropa[a]pyrrolizine]- and spiro[3-azabicyclo[3.1.0]hexane]oxindoles show potential in the development of anticancer drugs, indicating the role of azabicyclohexanes in therapeutic applications (Filatov et al., 2017).

Novel Reaction Mechanisms

- Photoelectrocyclization-Nucleophilic Ring Opening Sequence : Research on pyridinium salt photoelectrocyclization and nucleophilic bicyclic aziridine ring opening sequence shows the complex reactions these compounds can undergo, contributing to innovative organic synthesis strategies (Ling, Yoshida, & Mariano, 1996).

Azaheterocycles Synthesis

- Intramolecular Cyclopropanation for Azaheterocycles : The development of methods for intramolecular cyclopropanation of N-allyl enamine carboxylates into 3-azabicyclo[3.1.0]hex-2-enes demonstrates their role in azaheterocycles synthesis, a significant area in drug discovery (Toh et al., 2014).

Modular Approach to Bioactive Compounds

- Enantioselective Synthesis of Azabicyclohexanes : Research on the enantioselective synthesis of azabicyclohexanes underscores their significance in creating bioactive compounds with potential pharmaceutical applications (Snieckus & da Frota, 2017).

Zukünftige Richtungen

The 3-azabicyclo[3.1.0]hexane ring system has shown great potential in the pharmaceutical industry . Therefore, it is of continued interest and great importance to explore new and straightforward methods to access these highly rigid cyclopropanes with more simple operation . The development of more efficient and practical synthesis methods for these compounds could have significant implications for the pharmaceutical industry.

Eigenschaften

IUPAC Name |

1-pyridin-3-yl-3-azabicyclo[3.1.0]hexane;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2.2ClH/c1-2-8(5-11-3-1)10-4-9(10)6-12-7-10;;/h1-3,5,9,12H,4,6-7H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROWJMPWGCFWVST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1(CNC2)C3=CN=CC=C3.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Pyridin-3-yl)-3-azabicyclo[3.1.0]hexane dihydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

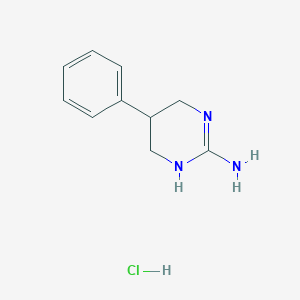

![Methyl 4-{4-[2-(4-bromophenyl)-2-oxoethyl]piperazino}-3-nitrobenzenecarboxylate](/img/structure/B2463921.png)

![Ethyl 2-[3-(3-methylbenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate](/img/structure/B2463922.png)

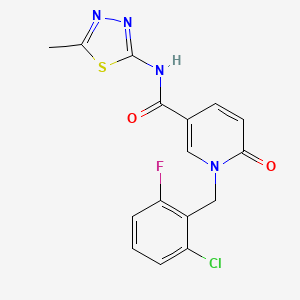

![2-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-bromophenyl)acetamide](/img/structure/B2463923.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-2-yl)methanone](/img/structure/B2463928.png)

![2-[1-(4-Tert-butylbenzoyl)piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2463932.png)

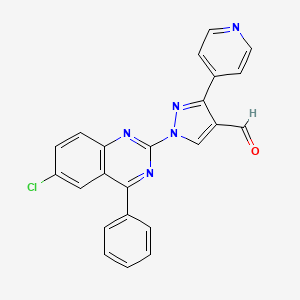

![1-[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-2-phenoxyethanone](/img/structure/B2463935.png)